

ZG-10 Kinase Inhibitor: A Comparative Guide to Cross-Reactivity

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Compound of Interest

Compound Name: ZG-10

Cat. No.: B1456727

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This guide provides a detailed comparison of the kinase inhibitor **ZG-10**, also known as JNK-IN-2, focusing on its cross-reactivity with other kinases. The information presented is intended to assist researchers in evaluating the suitability of **ZG-10** for their studies and to provide a framework for understanding its selectivity profile.

ZG-10 is a potent inhibitor of c-Jun N-terminal kinases (JNKs), with IC₅₀ values of 809 nM, 1140 nM, and 709 nM for JNK1, JNK2, and JNK3, respectively[1]. Its primary targeted signaling cascade is the JNK and p38 pathway[2]. Understanding the off-target effects of a kinase inhibitor is crucial for interpreting experimental results and predicting potential side effects in therapeutic applications. This guide summarizes the available data on **ZG-10**'s cross-reactivity, provides detailed experimental protocols for assessing kinase selectivity, and visualizes key biological and experimental workflows.

Data Presentation: ZG-10 Cross-Reactivity Profile

While a comprehensive kinome scan for **ZG-10** (JNK-IN-2) is not publicly available, data from closely related compounds, JNK-IN-1 and JNK-IN-7, offer significant insights into its likely off-target profile. JNK-IN-1, the precursor to **ZG-10**, was profiled against a panel of 400 kinases, revealing binding to Abl, c-kit, and DDR1/2 in addition to the intended JNK targets[3]. The derivative JNK-IN-7 was found to interact with IRAK1, MPSK1, NEK9, PIK3C3, PIP4K2C, and PIP5K3[3]. **ZG-10** (JNK-IN-2) itself demonstrated a 5 to 10-fold improvement in IC₅₀ for JNK1/2/3 compared to JNK-IN-1[3].

The following table summarizes the inhibitory activity of **ZG-10** against its primary targets and potential off-targets based on the analysis of related compounds.

Kinase Target	ZG-10 (JNK-IN-2) IC50 (nM)	Potential Off-Targets (Observed with Related Compounds)
Primary Targets		
JNK1	809[1]	
JNK2	1140[1]	
JNK3	709[1]	
Potential Off-Targets		
Abl	Likely micromolar range (based on JNK-IN-1)	
c-Kit	Likely micromolar range (based on JNK-IN-1)	
DDR1/2	Likely micromolar range (based on JNK-IN-1)	
IRAK1	Potentially potent inhibition (based on JNK-IN-7)	
MPSK1	Possible interaction (based on JNK-IN-7)	
NEK9	Possible interaction (based on JNK-IN-7)	
PIK3C3	Possible interaction (based on JNK-IN-7)	
PIP4K2C	Possible interaction (based on JNK-IN-7)	
PIP5K3	Possible interaction (based on JNK-IN-7)	

Experimental Protocols

Kinase Profiling via Competition Binding Assay (e.g., KINOMEscan)

This method quantitatively measures the binding of a test compound to a large panel of kinases.

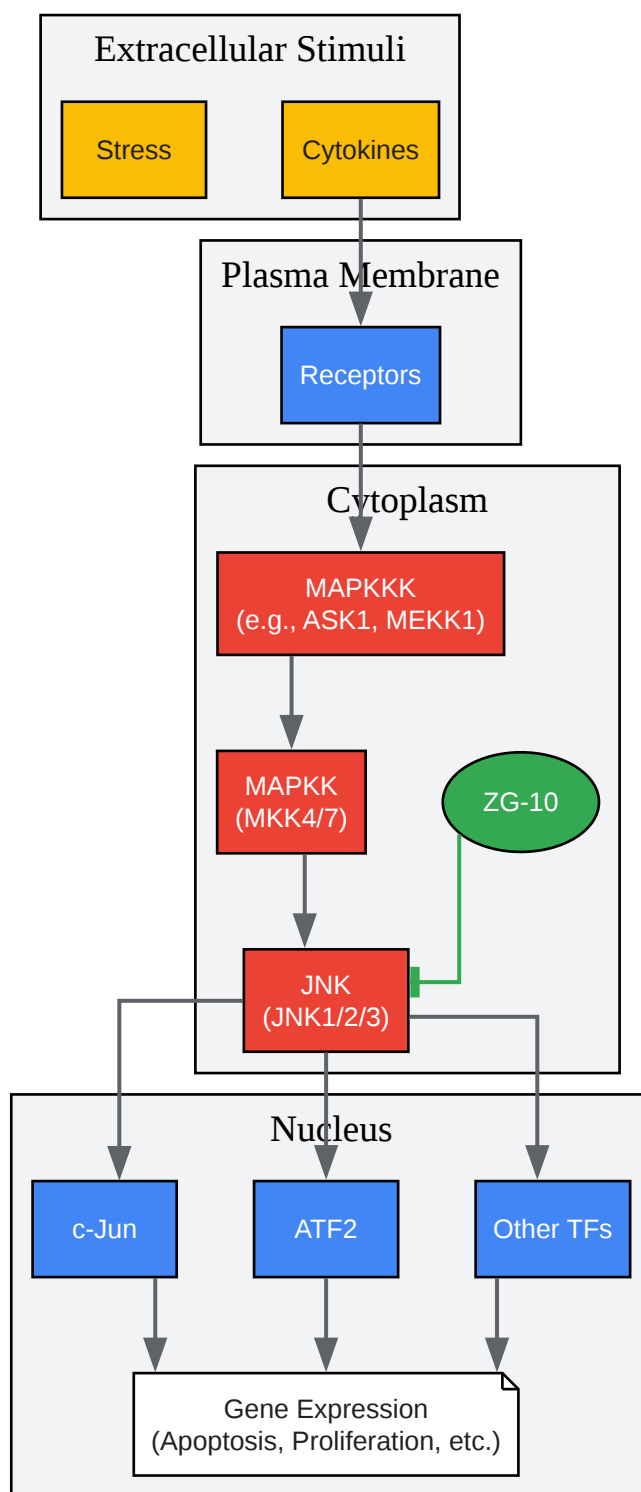
Principle: The assay is based on the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding.

Methodology:

- **Affinity Resin Preparation:** Streptavidin-coated magnetic beads are incubated with a biotinylated, active-site-directed small molecule ligand to generate the affinity resin. The beads are then blocked to reduce non-specific binding.
- **Binding Reaction:** The DNA-tagged kinase, the liganded affinity beads, and the test compound (e.g., **ZG-10**) are combined in a binding buffer. Reactions are typically performed in a multi-well plate format. For determining the dissociation constant (K_d), the test compound is added in a serial dilution.
- **Incubation:** The reaction plates are incubated at room temperature with shaking for a defined period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
- **Washing:** The affinity beads are washed to remove unbound kinase and test compound.
- **Elution:** The bound kinase is eluted from the beads.
- **Quantification:** The concentration of the eluted, DNA-tagged kinase is measured by qPCR. The results are compared to a DMSO control to determine the percentage of kinase binding.
- **Data Analysis:** The percentage of control is used to determine the binding affinity. For K_d determination, the amount of kinase captured is measured as a function of the test compound concentration, and the data is fitted to a dose-response curve.

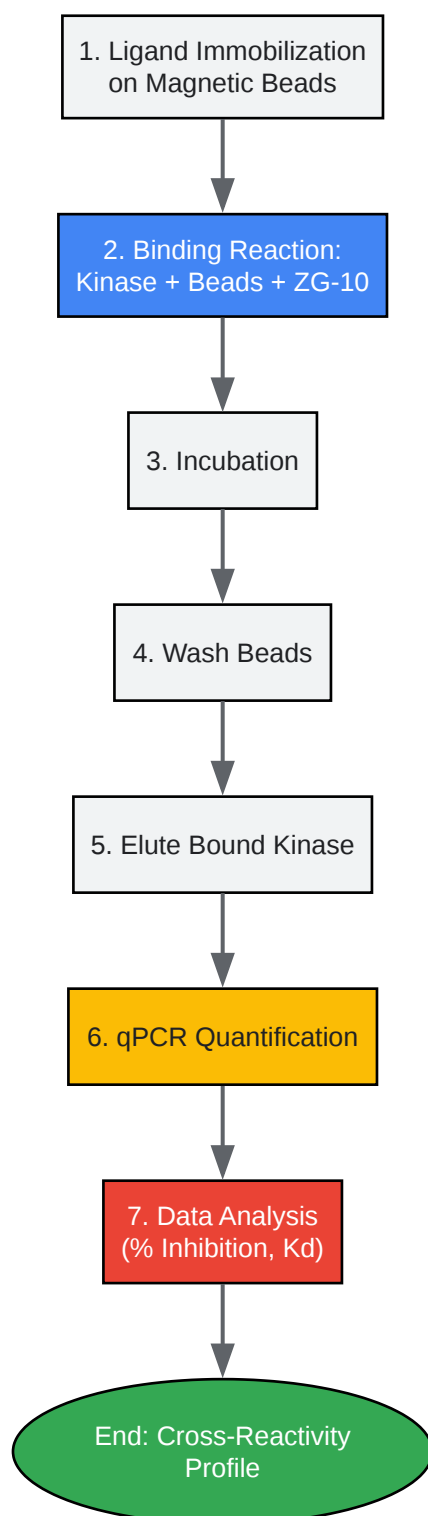
Mandatory Visualization

Below are diagrams illustrating the JNK signaling pathway and a typical experimental workflow for kinase profiling.



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Caption: JNK Signaling Pathway and the inhibitory action of **ZG-10**.

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Caption: Experimental workflow for kinase inhibitor profiling.

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